4-bromo-2-isocyanatothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-isocyanatothiophene is a chemical compound with the molecular formula C5H2BrNOS and a molecular weight of 204.04 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
4-bromo-2-isocyanatothiophene can be synthesized through several methods. One common synthetic route involves the bromination of 2-isocyanatothiophene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 4-position of the thiophene ring . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-bromo-2-isocyanatothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the isocyanate group.
Scientific Research Applications
4-bromo-2-isocyanatothiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: Its derivatives are explored for use in organic semiconductors and other advanced materials.
Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.
Mechanism of Action
The mechanism of action of 4-bromo-2-isocyanatothiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new bonds and structures. The isocyanate group is particularly reactive, allowing it to form ureas, carbamates, and other derivatives through nucleophilic addition reactions.
Comparison with Similar Compounds
4-bromo-2-isocyanatothiophene can be compared to other thiophene derivatives, such as:
2-bromo-3-isocyanatothiophene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-chloro-2-isocyanatothiophene:
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain applications.
Properties
CAS No. |
1368654-04-9 |
---|---|
Molecular Formula |
C5H2BrNOS |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.